1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: This compound shares a similar structural motif but has a piperazine ring instead of a cyclopropane ring.
3-Chloro-4-fluorophenylboronic acid: This compound contains the same aromatic ring but has a boronic acid group instead of a cyclopropanemethanamine group.
Uniqueness
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine is unique due to its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
FRCFDYKFAZQENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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